molecular formula C20H24ClN7O B2537606 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920228-28-0

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one

Cat. No.: B2537606
CAS No.: 920228-28-0
M. Wt: 413.91
InChI Key: VDDVJEQRCLXTEE-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one (CAS# 920228-28-0) is a high-purity synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. The compound features a complex structure with a molecular formula of C20H24ClN7O and a molecular weight of 413.90 g/mol . Its core consists of a triazolo[4,5-d]pyrimidine scaffold, a privileged structure in pharmaceutical research known for its ability to mimic purines, facilitating interactions with a variety of enzyme active sites. This scaffold is substituted with a 4-chlorophenyl group and is linked via a piperazine ring to a 2-ethylbutan-1-one moiety, which can influence the compound's physicochemical properties and bioavailability. Key predicted physicochemical properties include a density of 1.39±0.1 g/cm³ and a boiling point of 623.5±65.0 °C . Compounds based on the triazolopyrimidine core, like this one, are frequently investigated for their potential biological activities. Research on analogous structures has demonstrated promising anticancer properties, including the induction of apoptosis in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism of action for related compounds has been suggested to involve the inhibition of key enzymatic targets, such as poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, and Polo-like kinase 1 (Plk1), which is involved in cell cycle regulation . Furthermore, molecular docking studies of similar molecules have shown favorable binding interactions with targets like the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating potential applicability in targeted cancer therapy . This compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit your research needs, from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDVJEQRCLXTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the triazolopyrimidine-piperazine scaffold but differ in substituents:

1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone ()
  • R1 (Triazolo Substituent) : Benzyl
  • R2 (Ketone Chain): 2-(4-Chlorophenyl)ethanone
  • The ethanone chain is shorter, which may alter binding pocket interactions .
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-4-phenyl-1-butanone ()
  • R1 : 4-Fluorophenyl
  • R2 : 4-Phenylbutan-1-one
  • Key Differences: Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability but reduce lipophilicity relative to chlorine. The phenylbutanone chain introduces greater aromatic bulk, likely reducing solubility but enhancing hydrophobic interactions .
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one ()
  • Core Variation : Pyrimidine instead of triazolopyrimidine
  • R2: Ethanone
  • Key Differences: The isopropyl-triazole substituent and pyrimidine core may shift target selectivity toward kinases with smaller active sites. The shorter ethanone chain could limit steric hindrance .

Data Table: Comparative Structural and Predicted Properties

Compound Name R1 R2 Molecular Weight* Predicted LogP Solubility (mg/mL)* Metabolic Stability
Target Compound 4-Chlorophenyl 2-Ethylbutan-1-one ~483.9 ~3.8 <0.1 Moderate
Benzyl Analog () Benzyl 2-(4-Chlorophenyl)ethanone ~502.3 ~4.1 <0.05 Low
4-Fluorophenyl Analog () 4-Fluorophenyl 4-Phenylbutan-1-one ~505.4 ~4.3 <0.01 High
Pyrimidine Derivative () 5-Chloro-pyrimidinyl Ethanone ~467.2 ~3.2 ~0.2 Moderate-High

*Molecular weights calculated from molecular formulas; solubility and LogP estimated via substituent contributions .

Research Implications

  • Target Compound: The 4-chlorophenyl group likely enhances kinase binding via halogen bonding, while the ethylbutanone chain optimizes solubility and steric fit.
  • Benzyl Analog : Reduced metabolic stability due to benzyl’s susceptibility to oxidation may limit bioavailability .
  • 4-Fluorophenyl Analog: Fluorine’s electronegativity improves oxidative stability, but the phenylbutanone chain may hinder aqueous solubility .
  • Pyrimidine Derivative : The pyrimidine core and isopropyl-triazole substituent suggest divergent target selectivity, possibly favoring tyrosine kinases .

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